molecular formula C10H19N B6617582 1-azaspiro[4.6]undecane CAS No. 15123-56-5

1-azaspiro[4.6]undecane

Cat. No.: B6617582
CAS No.: 15123-56-5
M. Wt: 153.26 g/mol
InChI Key: IQTFEQLZLXDWTI-UHFFFAOYSA-N
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Description

1-Azaspiro[4.6]undecane is a spirocyclic amine compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H19N , it serves as a valuable three-dimensional (3D) scaffold for constructing novel bioactive molecules. The incorporation of spirocyclic motifs like the 1-azaspiro[4.6]undecane core is a key strategy in modern drug design to access novel chemical space and explore structure-activity relationships . This structural motif is recognized for its potential to increase saturation and three-dimensionality in molecular architectures, which are desirable properties for developing drug candidates with improved efficacy and pharmacokinetic profiles . Researchers utilize this spirocyclic building block in the synthesis of more complex molecules for various pharmacological targets. While specific biological data for the parent compound may be limited, related azaspiro undecane derivatives have been investigated for a range of activities, highlighting the value of this structural class in pharmaceutical research . This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

1-azaspiro[4.6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-7-10(6-3-1)8-5-9-11-10/h11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTFEQLZLXDWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Azaspiro 4.6 Undecane and Its Derivatives

Retrosynthetic Analysis of the 1-Azaspiro[4.6]undecane Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available, or easily accessible precursors. e3s-conferences.orgyoutube.com For the 1-azaspiro[4.6]undecane core, several disconnection strategies can be envisioned, primarily focusing on the formation of the spirocyclic junction and the construction of the pyrrolidine (B122466) ring.

Key retrosynthetic disconnections for the 1-azaspiro[4.6]undecane skeleton often involve severing one or two bonds connected to the spirocyclic carbon or within the pyrrolidine ring. Common approaches include:

C-N Bond Disconnection: This is one of the most straightforward approaches, leading to an amino group and a functionalized cycloheptane (B1346806) derivative. The forward reaction would then involve an intramolecular cyclization, such as nucleophilic substitution or reductive amination.

C-C Bond Disconnection: Cleavage of a carbon-carbon bond within the pyrrolidine ring can lead to acyclic precursors. For instance, a disconnection adjacent to the nitrogen atom could reveal a cycloheptanone (B156872) derivative and a three-carbon chain containing a nitrogen atom. Ring-closing metathesis (RCM) is a powerful forward reaction corresponding to this type of disconnection.

Disconnection of the Spirocyclic Carbon: A more complex strategy involves the simultaneous formation of two bonds around the spirocyclic carbon. This can be achieved through various annulation strategies in the forward synthesis.

A representative retrosynthetic analysis for a substituted 1-azaspiro[4.6]undecane is illustrated below. This analysis for the related 1-azaspiro[5.5]undecane system, which is present in histrionicotoxin (B1235042) alkaloids, provides a valuable model. clockss.org A similar logic can be applied to the 1-azaspiro[4.6]undecane core, where a key intermediate could be derived from a functionalized cycloheptanone.

Target MoleculeKey DisconnectionsPrecursors
1-Azaspiro[4.6]undecaneC-N and C-C bonds of the pyrrolidine ringCycloheptanone, ammonia, and a suitable four-carbon unit
Substituted 1-Azaspiro[4.6]undecaneBonds around the spirocenterFunctionalized cycloheptane and a pyrrolidine precursor

Classical and Established Synthetic Routes

A variety of classical and well-established synthetic methods have been employed to construct the 1-azaspiro[4.6]undecane framework. These methods often rely on cyclization reactions, annulations, and multi-component strategies.

Cyclization Reactions (e.g., Ring-Closing Metathesis, Prins Cyclization, Radical or Oxidative Cyclization)

Cyclization reactions are fundamental to the synthesis of cyclic and spirocyclic systems. Several types of cyclization have proven effective for the synthesis of azaspiro compounds.

Ring-Closing Metathesis (RCM): While direct examples for 1-azaspiro[4.6]undecane are not extensively documented, RCM is a powerful tool for the synthesis of various nitrogen-containing heterocycles, including spiro-pyrrolidines. acs.org The strategy involves the synthesis of a diene precursor containing the required nitrogen and cycloheptane moieties, which then undergoes cyclization in the presence of a ruthenium catalyst, such as a Grubbs catalyst. The synthesis of related spiropiperidines from dihydropyridones has been achieved through a tandem triflation-allylation and RCM sequence. acs.org

Prins Cyclization: The Prins reaction, involving the acid-catalyzed addition of an aldehyde to an alkene, can be adapted to form spirocyclic ethers and can be extended to the synthesis of azaspirocycles. rsc.orgscispace.com A Prins cascade cyclization has been successfully used to synthesize 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the potential of this methodology for constructing related spiro systems. nih.gov

Radical Cyclization: Radical cyclizations offer a mild and efficient way to form C-C bonds. Photoinduced, reductive decarboxylative radical cyclizations have been developed for general access to 1-azaspirocyclic systems. acs.org Samarium(II) iodide (SmI2)-mediated radical ring expansion has also been employed in the synthesis of the 1-azaspiro[5.5]undecane skeleton of histrionicotoxins, a strategy that could be adapted for the [4.6] system. rsc.org

Oxidative Cyclization: Oxidative cyclization reactions provide another avenue to N-heterocycles. acs.orgnih.govrsc.orgorganic-chemistry.orgrsc.org Intramolecular oxidative cyclization of nitrones has been explored for the synthesis of 1-azaspiro[5.5]undecanes. clockss.org Palladium(II)-catalyzed aerobic oxidative cyclization of γ-heteroalkenyl β-keto amides is an efficient method for preparing six-, seven-, and eight-membered N- and O-heterocycles. organic-chemistry.org

Annulation and Multi-Component Reactions for Spirocycle Formation

Annulation and multi-component reactions (MCRs) are highly efficient strategies for the rapid construction of complex molecular architectures from simple starting materials. rug.nlresearchgate.net

Annulation Reactions: These reactions involve the formation of a new ring onto a pre-existing one. A [3+2] annulation reaction, for instance, can be used to construct the pyrrolidine ring onto a cycloheptane precursor. bohrium.comacs.orgrsc.org The synthesis of spiro[pyrrolidine-3,3'-oxindoles] has been achieved through a formal [3+2] annulation of spiro-aziridine oxindoles with allylsilanes. nih.gov

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains the essential parts of all starting materials. rug.nlresearchgate.netumn.edu These reactions are highly atom-economical and offer a streamlined approach to complex molecules. The synthesis of spiro heterocycles, including those with a pyrrolidine ring, has been achieved through MCRs. For example, a three-component 1,3-dipolar cycloaddition is a powerful tool for synthesizing spiro[pyrrolidine-3,3'-oxindoles]. nih.gov

A scalable synthesis of 1-benzyl-1-azaspiro[4.6]undecane has been reported starting from cycloheptanone. The key steps involved the formation of an α-amino nitrile, followed by reduction and cyclization. acs.org

Starting MaterialReagentsProductYield
CycloheptanoneBenzylamine, Trimethylsilyl cyanide1-(Benzylamino)cycloheptanecarbonitrile-
1-(Benzylamino)cycloheptanecarbonitrileLithium aluminum hydride1-Benzyl-1-azaspiro[4.6]undecane72%

Advanced and Stereoselective Synthesis

The development of stereoselective methods for the synthesis of 1-azaspiro[4.6]undecane and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

Enantioselective Approaches to 1-Azaspiro[4.6]undecane Stereoisomers

Creating chiral spirocenters with high enantiomeric excess is a significant challenge in organic synthesis. Several strategies have been developed to address this, often involving the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system has been achieved using D-glucose as a chiral starting material. clockss.org This "chiron approach" establishes the stereochemistry of the spirocycle from the inherent chirality of the starting material. A similar strategy could be envisioned for the enantioselective synthesis of 1-azaspiro[4.6]undecane. The synthesis of chiral spiro[pyrrolidin-3,3′-oxindoles] with high enantiopurity has been accomplished via an enantioselective organocatalytic Pictet-Spengler reaction followed by an oxidative rearrangement. bohrium.com

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods offer highly efficient and atom-economical routes to enantiomerically enriched spirocycles.

Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, have been widely used to catalyze the formation of C-C and C-N bonds in the synthesis of N-heterocycles. thieme-connect.comresearchgate.netacs.org Palladium-catalyzed intramolecular Friedel-Crafts-type reactions have been used to synthesize spiro[4.5]cyclohexadienone derivatives. researchgate.net A rhodium-catalyzed asymmetric addition/aldol (B89426)/spirocyclization cascade reaction has been developed for the enantioselective synthesis of spiro-oxiranes. bohrium.com

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. nih.govrsc.orgmdpi.comresearchgate.netrice.edu Chiral phosphoric acids, thioureas, and amines have been successfully employed as catalysts in the enantioselective synthesis of spiro-pyrrolidines and other spiro-N-heterocycles. researchgate.netnih.gov For example, the asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters in the presence of a chiral phosphoric acid provides spirooxindole derivatives with high enantioselectivity. nih.gov N-heterocyclic carbene (NHC) catalysis has also been utilized in the enantioselective synthesis of spiro-glutarimides. acs.org

The combination of organocatalysis and transition metal catalysis, known as synergistic catalysis, has become a powerful strategy for the synthesis of optically pure spiro heterocyclic molecules. nih.gov

Catalytic MethodCatalyst TypeApplication in Spirocycle Synthesis
Transition Metal CatalysisPalladium, Rhodium, CopperC-C and C-N bond formation, allylic alkylation, cascade reactions
OrganocatalysisChiral Phosphoric Acids, Thioureas, Amines, NHCsAsymmetric [3+2] cycloadditions, Pictet-Spengler reactions, Michael additions

Flow Chemistry Applications in Azaspirocyclic Synthesis

The application of flow chemistry, or microfluidics, represents a significant advancement in the synthesis of complex molecules, including azaspirocyclic structures. This technology offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and better safety profiles, particularly for highly exothermic or hazardous reactions. arxiv.org While specific literature detailing the flow synthesis of 1-azaspiro[4.6]undecane is nascent, the principles and successes in the synthesis of other nitrogen-containing heterocycles, such as pyrazoles, provide a clear blueprint for its potential application. mdpi.com

In a typical flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This continuous process allows for precise control over residence time, ensuring that the reaction proceeds to completion with minimal side-product formation. For instance, the synthesis of substituted pyrazoles has been successfully demonstrated in continuous-flow systems, where ynones are generated in situ and subsequently react with hydrazine (B178648) derivatives. mdpi.com This methodology avoids the isolation of potentially unstable intermediates and allows for rapid optimization of reaction conditions.

Another key advantage of flow chemistry is its scalability. A process optimized on a microgram or milligram scale in the lab can often be scaled to produce grams or even kilograms of product simply by running the system for a longer duration or by using parallel reactor lines. arxiv.org This "scale-out" approach is more efficient than the traditional "scale-up" of batch reactors. The automation inherent in many flow chemistry platforms also enables high-throughput screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes for complex targets like 1-azaspiro[4.6]undecane derivatives. arxiv.org

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

Feature Batch Chemistry Flow Chemistry
Reaction Control Limited control over temperature and mixing gradients. Precise control over temperature, pressure, and mixing. arxiv.org
Safety Higher risk with exothermic or hazardous reactions. Enhanced safety due to small reaction volumes and rapid heat transfer. arxiv.org
Scalability "Scale-up" can be challenging and require re-optimization. "Scale-out" is often straightforward by extending run time. arxiv.org
Purity May require extensive purification due to side reactions. Often yields purer products due to precise control of residence time. mdpi.com

| Automation | Difficult to fully automate. | Easily integrated with automated systems for optimization. arxiv.org |

Green Chemistry Principles and Sustainable Synthesis of 1-Azaspiro[4.6]undecane Analogues

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce the environmental impact of chemical processes. These principles focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions over stoichiometric ones. For the synthesis of 1-azaspiro[4.6]undecane and its analogues, these principles can be applied to develop more sustainable and environmentally friendly routes.

One key green strategy is the use of domino or tandem reactions. These processes involve multiple bond-forming events occurring in a single pot without isolating intermediates, which reduces solvent waste, purification steps, and energy consumption. The synthesis of spiroheterocycles has been achieved using efficient and environmentally sustainable domino protocols, sometimes employing bio-organic catalysts in aqueous media. acs.org

The choice of solvent is another critical aspect of green chemistry. Replacing volatile and hazardous organic solvents with water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. While many organic reactions are not traditionally compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research.

Furthermore, the use of catalytic methods is paramount. For example, metal-catalyzed cross-coupling and cyclization reactions can construct the azaspirocyclic core with high efficiency and selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps. The development of catalysts based on abundant and non-toxic metals is a further step towards sustainability.

Total Synthesis of Natural Products Featuring the Azaspiro[4.6]undecane Moiety

The 1-azaspiro[4.6]undecane moiety and its close relatives are core structural motifs in a variety of biologically active natural products. The total synthesis of these complex molecules provides a rigorous testing ground for new synthetic methods and strategies. osaka-u.ac.jp

Histrionicotoxins

Histrionicotoxins are a family of alkaloids isolated from the skin of poison frogs, such as Dendrobates histrionicus. acs.org These compounds contain a 1-azaspiro[5.5]undecane core and act as noncompetitive inhibitors of the nicotinic acetylcholine (B1216132) receptor. acs.orgnih.gov Their unique structure, featuring the spirocyclic core and two unsaturated side chains, has made them a popular target for total synthesis. acs.org

Multiple synthetic strategies have been developed. One approach involves a dienyne metathesis to construct the bicyclic system in an optically active form. acs.org Another key strategy employed a mercuric triflate-catalyzed cycloisomerization followed by a samarium iodide-mediated ring expansion to form the 1-azaspiro[5.5]undecane framework. nih.govrsc.org A different synthesis utilized a diastereoselective radical translocation-cyclization cascade to build the core structure. bc.edu The final installation of the sensitive enyne side chains is often achieved through Sonogashira coupling reactions. acs.org

Cephalotaxine (B1668394)

Cephalotaxine is the parent compound of a group of Cephalotaxus alkaloids, some of which (in their esterified forms like harringtonine) are used in the treatment of leukemia. acs.org The core of cephalotaxine contains a pentacyclic system that includes a 1-azaspiro[4.4]nonane unit. The challenge in its synthesis lies in constructing this complex, multi-ring system with the correct stereochemistry at the spirocyclic quaternary carbon. lzu.edu.cn

A variety of innovative reactions have been applied to its synthesis. One strategy features a key intramolecular aldol condensation to form the spirocyclic ketone. nih.govresearchgate.net Other approaches have utilized palladium-catalyzed cycloadditions, jst.go.jp gold-catalyzed [2+3] annulation to build the 1-azaspiro[4.4]nonane system, beilstein-journals.org and rhodium-catalyzed asymmetric annulation to construct the cyclopentane (B165970) ring D. lzu.edu.cn These syntheses highlight the power of modern catalytic methods to create complex stereocenters. acs.orglzu.edu.cn

Cylindricines

Cylindricines are marine alkaloids isolated from the ascidian Clavelina cylindrica. ub.edu These compounds possess a tricyclic framework containing a fused azaspiro system. For example, cylindricine C features a perhydro-pyrrolo[2,1-j]quinoline ring system. Their synthesis often involves clever strategies to assemble the multiple rings and stereocenters.

Key synthetic steps in various total syntheses of cylindricines include intramolecular double Michael additions to form the fused ring system, nih.gov spirocyclization via enamine formation, researchgate.net and ruthenium-catalyzed hydrative diyne cyclizations. acs.org The enantioselective syntheses often start from chiral building blocks like (S)-pyroglutamic acid or employ asymmetric reactions to set the key stereocenters. nih.govrsc.org

Table 2: Key Reactions in the Total Synthesis of Azaspirocyclic Natural Products

Natural Product Core Structure Key Synthetic Reaction(s) Reference(s)
Histrionicotoxin 1-Azaspiro[5.5]undecane Dienyne Metathesis; Hg(OTf)₂-catalyzed cycloisomerization; Radical Translocation-Cyclization acs.orgrsc.orgbc.edu
Cephalotaxine 1-Azaspiro[4.4]nonane Intramolecular Aldol Condensation; Au-catalyzed [2+3] Annulation; Rh-catalyzed Asymmetric Annulation lzu.edu.cnnih.govresearchgate.netbeilstein-journals.org

| Cylindricine | Fused Azaspiro-Tricycle | Intramolecular Double Michael Addition; Ruthenium-catalyzed Diyne Cyclization | nih.govacs.org |

Chemical Transformation and Derivatization of the 1 Azaspiro 4.6 Undecane Scaffold

Functionalization at the Azaspirocyclic Nitrogen

The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring makes it a prime site for various functionalization reactions. These transformations are fundamental in modifying the electronic properties and steric profile of the scaffold, as well as for introducing new functionalities for further chemical elaboration.

N-Alkylation is a common strategy to introduce alkyl groups onto the nitrogen atom. A notable example is the synthesis of 1-Benzyl-1-azaspiro[4.6]undecane. acs.org This transformation is typically achieved by reacting the parent 1-azaspiro[4.6]undecane with a benzyl (B1604629) halide in the presence of a suitable base to neutralize the hydrogen halide byproduct. This reaction underscores a straightforward method for introducing a bulky, aromatic substituent onto the spirocyclic nitrogen.

While specific examples of N-acylation for 1-azaspiro[4.6]undecane are not extensively detailed in the provided search results, this class of reaction is a standard method for derivatizing secondary amines. It would be expected to proceed readily by treating 1-azaspiro[4.6]undecane with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base.

Table 1: Examples of N-Alkylation of the 1-Azaspiro[4.6]undecane Scaffold

Product Reagents and Conditions Reference

The nitrogen atom can also be functionalized with heteroatoms, for instance, through sulfonylation. The synthesis of 4-(Chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane has been reported, which involves the reaction of a suitable precursor with tosyl chloride. acs.orgnih.gov In this particular molecule, the nomenclature indicates a substitution on the pyrrolidine ring as well, but the N-tosylation is a key transformation. The tosyl group acts as a strong electron-withdrawing group, significantly altering the nucleophilicity of the nitrogen, and can also serve as a protecting group in multi-step syntheses.

Another important class of modified amine derivatives are N-oxyl radicals. While not directly reported for 1-azaspiro[4.6]undecane, the related 1-azaspiro[5.5]undecane-N-oxyl has been utilized as a radical mediator in asymmetric electrochemical reactions. acs.orgbeilstein-journals.org This suggests a potential pathway for the oxidation of 1-azaspiro[4.6]undecane to its corresponding N-oxyl radical, which could have applications in catalysis and materials science.

Reactivity of the Carbocyclic Moieties within the Spiro System

The carbocyclic portions of the 1-azaspiro[4.6]undecane, the cyclopentane (B165970) and cycloheptane (B1346806) rings, are generally less reactive than the nitrogen atom. However, they can undergo various transformations, particularly if functionalities are introduced to activate them.

Direct electrophilic or nucleophilic attack on the saturated carbocyclic rings of the parent 1-azaspiro[4.6]undecane is challenging due to the lack of activating groups. However, the introduction of functional groups, such as carbonyls or double bonds, would render the rings susceptible to a wide range of modifications. For instance, the presence of a ketone in one of the rings would allow for nucleophilic additions, alpha-functionalization, and condensation reactions.

The literature reviewed does not provide specific examples of ring transformations or skeletal rearrangements for the 1-azaspiro[4.6]undecane scaffold. Such reactions are often contingent on specific functionalities and reaction conditions, such as the presence of strained rings or the formation of carbocationic intermediates that can facilitate rearrangements.

Stereochemical Control and Regioselectivity in Derivatization

The spirocyclic nature of 1-azaspiro[4.6]undecane introduces elements of stereochemistry. The spiro carbon itself is a stereocenter if the substitution patterns on the rings are appropriate. Derivatization of the scaffold can lead to the formation of new stereocenters, and controlling the stereochemical outcome of these reactions is a significant synthetic challenge.

In the context of derivatization, regioselectivity becomes important when multiple reactive sites are present. For instance, if one of the carbocyclic rings contains a functional group, reactions at this site must be selective over potential side reactions on the other ring or at the nitrogen atom. The choice of reagents, catalysts, and reaction conditions plays a crucial role in achieving the desired regiochemical and stereochemical control. While the provided search results allude to the importance of stereochemistry in related spirocyclic systems, specific studies detailing stereochemical control in the derivatization of 1-azaspiro[4.6]undecane are not extensively covered.

Development of Novel Precursors and Building Blocks from 1-Azaspiro[4.6]undecane

The 1-azaspiro[4.6]undecane framework serves as a versatile starting point for the synthesis of more complex and functionally diverse molecules. Through targeted chemical transformations, the basic spirocyclic structure is converted into valuable precursors and building blocks for applications in medicinal chemistry and materials science. Research efforts have focused on introducing new functional groups and modifying the core structure to create reactive intermediates suitable for further elaboration.

One key area of development involves the oxidation of the secondary amine within the spirocycle. For instance, derivatives such as 3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane can be oxidized to form stable hydroxylamines. The oxidation of 3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane using dimethyldioxirane (B1199080) (DMD) in acetone (B3395972) yields 4-hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecane. google.com This transformation is significant as the resulting hydroxylamines are direct precursors to nitroxides, compounds with considerable commercial importance. google.com

Another strategy for creating novel building blocks is the functionalization of the nitrogen atom and the simultaneous introduction of reactive handles on the carbon framework. In one such example, a multicomponent reaction driven by visible-light photocatalysis was used to construct a complex azaspirocycle. This was followed by functionalization to yield 4-(chloromethyl)-2-tosyl-2-azaspiro[4.6]undecane. nih.gov The presence of the tosyl group modifies the electronic properties and reactivity of the nitrogen, while the chloromethyl group provides a reactive site for subsequent nucleophilic substitution, making it a highly useful intermediate for drug discovery. nih.gov

Furthermore, the 1-azaspiro[4.6]undecane scaffold itself, once prepared, acts as a crucial building block. Thia-analogs, such as 1-oxa-4-thia-8-azaspiro[4.6]undecane, are synthesized from precursors like azepan-4-one. nih.gov This spirocyclic amine is then employed as a building block in Mannich reactions. For example, it can be reacted with an indole (B1671886) derivative and formaldehyde (B43269) to attach the entire spirocycle to a new molecular scaffold, generating complex molecules with potential anti-mycobacterial activity. nih.gov

These examples highlight the strategic importance of the 1-azaspiro[4.6]undecane system not just as a final structure, but as a foundational component that can be chemically manipulated to produce a variety of novel and reactive building blocks for broader synthetic applications.

Table 1: Transformation of 1-Azaspiro[4.6]undecane Derivatives into Novel Building Blocks

Starting MaterialReagents and ConditionsProduct (Novel Building Block)Significance / Application
3,3-Dimethyl-1-oxa-4-azaspiro[4.6]undecaneDimethyldioxirane (DMD) in acetone, ice bath4-Hydroxy-3,3-dimethyl-1-oxa-4-azaspiro[4.6]undecanePrecursor for the synthesis of commercially significant nitroxides. google.com
2-Tosyl-2-azaspiro[4.6]undecane derivativeVisible-light photocatalysis followed by chloromethylation4-(Chloromethyl)-2-tosyl-2-azaspiro[4.6]undecaneBuilding block with a reactive chloromethyl group for further functionalization in drug discovery. nih.gov
Azepan-4-oneMercaptoethanol, p-toluenesulfonic acid1-Oxa-4-thia-8-azaspiro[4.6]undecaneUsed as a secondary amine building block in multicomponent reactions (e.g., Mannich reaction) to synthesize complex bioactive molecules. nih.gov

Mechanistic Investigations into Biological Target Interactions of 1 Azaspiro 4.6 Undecane Derivatives

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 1-azaspiro[4.6]undecane and its analogs, these studies provide a roadmap for designing more potent and selective therapeutic agents.

Modifications to the core azaspiro-undecane scaffold have profound effects on how these molecules interact with their biological targets. Research has shown that altering the ring size, heteroatom composition, and substituent positions can dramatically change a compound's activity profile.

For instance, in the development of antimycobacterial agents, expanding the five-membered ketal ring of an azaspiro[4.5]decane derivative to a six-membered ring (creating an azaspiro[5.5]undecane system) or homologating the piperidine (B6355638) ring to a seven-membered azepanyl ring (as in an azaspiro[4.6]undecane derivative) led to significant gains in potency. nih.gov Specifically, homologation of the piperidine ring in related structures to the seven-membered azepanyl homologs, such as in 1-oxa-4-thia-8-azaspiro[4.6]undecane, maintained submicromolar activity against Mycobacterium tuberculosis. nih.gov

In the context of antiproliferative agents, studies on diazaspiro hydantoin (B18101) derivatives revealed that increasing the size of the cycloalkyl group, such as moving from a spiro[4.5]decane to a spiro[4.6]undecane system, generally resulted in a decrease in antiproliferative activity against certain cancer cell lines. bg.ac.rs This highlights that even subtle changes to the scaffold's carbocyclic portion can significantly impact target engagement.

Furthermore, research on ligands for the dopamine (B1211576) D3 receptor (D3R) has demonstrated the importance of the spirocyclic core itself. A diazaspiro[5.5]undecane moiety was found to position the rest of the ligand appropriately within the hydrophobic cavity of the D3R, facilitating key interactions that stabilize receptor binding. nih.gov

The rigid nature of the spirocyclic scaffold allows for fine-tuning of affinity and selectivity through precise structural modifications. By systematically altering substituents on the azaspiro-undecane framework, researchers can optimize interactions with a specific target while minimizing off-target effects.

A compelling example is seen in the development of dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org SAR studies explored various positions of this scaffold. It was found that phenethyl derivatives at one of the nitrogen positions were crucial for potent MOR agonism. acs.org The choice of aryl group and the length of the alkyl linker were key determinants of both MOR and σ1R affinity, allowing for the modulation of the dual-target profile. acs.org

Similarly, extensive SAR studies on diazaspiro[5.5]undecane derivatives as dopamine D3 receptor (D3R) ligands have shown how structural variations modulate affinity and selectivity over the closely related D2 receptor (D2R). nih.gov For example, modifying the aryl ring attached to the spiro core with fluorine substitutions showed that the position of the fluorine atom was critical; an ortho-fluoro substitution resulted in a nearly two-fold greater D2R/D3R selectivity compared to a para-fluoro substitution. nih.gov Replacing a methyl group on a triazole ring within the ligand structure with an ethyl or amino group led to a 5- to 7-fold decrease in receptor selectivity. nih.gov

These examples underscore a key principle in ligand design: the spirocyclic framework serves as a rigid anchor, upon which systematic structural changes can be made to precisely control the molecule's interaction with its biological target, thereby modulating its affinity and selectivity. researchgate.net

Table 1: SAR of 1,2,4-Triazole-Modified Diazaspiro[5.5]undecane Analogs at Dopamine Receptors Data sourced from Lever et al. (2022) nih.gov

Molecular Basis of Receptor Binding and Functional Modulation

The unique three-dimensional structure of 1-azaspiro[4.6]undecane derivatives is key to their interaction with complex protein targets like G protein-coupled receptors and ion channels.

GPCRs are a major class of drug targets, and azaspirocyclic compounds have been designed to interact with them with high affinity and selectivity. acs.org The rigid spiro scaffold helps to orient functional groups into the deep binding pockets of these receptors. nih.gov

Studies on diazaspiro[5.5]undecane ligands for the dopamine D3 receptor provide detailed insights into these interactions. nih.gov Computational docking studies suggest that the bulky diazaspiro[5.5]undecane moiety fits within a hydrophobic cavity of the D3R's orthosteric binding pocket. nih.gov This positioning allows an amino core to form nonpolar interactions with specific phenylalanine residues (Phe346 and Phe345), which in turn helps to stabilize a crucial ionic bond with an aspartate residue (Asp110). nih.gov This multi-point interaction is responsible for the high affinity of these ligands. The discovery that starting with a low-affinity orthosteric fragment could lead to a highly selective final ligand provides a novel strategy for minimizing off-target activity at other aminergic GPCRs. nih.gov

In another example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been developed as dual-acting ligands for the μ-opioid receptor (MOR) and the σ1 receptor. acs.org The spirocyclic core acts as a scaffold to present a protonated amine and an aromatic ring system in a specific spatial arrangement that satisfies the pharmacophoric requirements for both receptors. Functional assays measuring cyclic AMP (cAMP) levels confirmed that these compounds act as agonists at the MOR, triggering the downstream signaling cascade characteristic of this GPCR. acs.org

Table 2: Functional Activity of Diazaspiro[5.5]undecane Derivatives at the μ-Opioid Receptor Data sourced from Montalvo et al. (2019) acs.org

The interaction of azaspiro-undecane derivatives extends to ion channels and transporter proteins. The defined stereochemistry of these scaffolds is critical for selective binding to the pores or allosteric sites of these complex membrane proteins.

For example, as part of the safety profiling for dual MOR/σ1R ligands, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were tested for blockade of the human ether-a-go-go-related gene (hERG) potassium channel. acs.org Inhibition of the hERG channel is an important parameter to assess, and the spirocyclic compounds generally showed low affinity for it, which is a favorable property in drug design. acs.org

In the field of infectious diseases, azaspiroketal analogs, which share structural similarities with the 1-azaspiro[4.6]undecane class, have been identified as potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential transporter responsible for exporting mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov The potency of these spiroketal analogs is linked to their ability to inhibit MmpL3. nih.gov Docking studies with related inhibitors suggest that the nitrogen atom of the azaspiro moiety can form a key hydrogen bond with an aspartate residue (D645) in the MmpL3 binding pocket, while other parts of the molecule engage in π-π stacking interactions. nih.gov This demonstrates how the spiro scaffold facilitates a specific binding mode to effectively shut down the transporter's function.

Enzyme Inhibition and Activation Mechanisms

Derivatives of 1-azaspiro[4.6]undecane and related spirocycles have been shown to be effective inhibitors of various enzymes by interacting with their active sites.

The spirocyclic structure can act as a bioisostere for other chemical groups, allowing it to fit into enzyme active sites and disrupt their catalytic function. smolecule.com For example, 1,4-Dioxa-8-azaspiro[4.6]undecane has been investigated as a core structure for developing histone deacetylase (HDAC) inhibitors. By adding appropriate functional groups, such as a hydroxamic acid moiety, derivatives can be designed to chelate the zinc ion in the HDAC active site, leading to potent and selective inhibition of specific HDAC isoforms like HDAC1 and HDAC6.

In the context of anti-inflammatory drug discovery, novel spiro pyrrolo[3,4-d]pyrimidine derivatives incorporating an azaspiro[5.5]undecane moiety have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. rsc.orgnih.gov These compounds showed potent inhibition of both COX-1 and COX-2. Molecular docking studies indicated that these ligands fit within the active site of the COX enzymes, with some analogs showing high selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects. rsc.org

Furthermore, spirocyclic compounds have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in regulating inflammation and blood pressure. The rigid conformation of the spiro scaffold is believed to contribute to a favorable binding entropy upon interaction with the enzyme's active site.

Table 3: COX Enzyme Inhibition by Azaspiro[5.5]undecane Derivatives Data sourced from Alzahrani et al. (2024) rsc.org

Active Site Interaction and Allosteric Modulation Studies

Derivatives of 1-azaspiro[4.6]undecane have been identified as potent modulators of various biological targets, often through direct interaction with enzyme active sites or receptor binding pockets. The marine environment, in particular, has yielded a wealth of complex natural products bearing this spirocyclic core, which have been instrumental in these studies.

Compounds such as psammaplysins and ceratinadins, which contain a 1,6-dioxa-2-azaspiro[4.6]undecane skeleton, are prominent examples. researchgate.netnih.gov Research has demonstrated their significant biological properties, including the inhibition of protein tyrosine phosphatases (PTPs). researchgate.netnih.gov PTPs are a family of enzymes that play crucial roles in cellular signaling, and their inhibition by these spiro-compounds suggests a direct interaction with the catalytic active site. The antimalarial activity exhibited by ceratinadins E and F against Plasmodium falciparum further points to specific interactions with essential parasite proteins. nih.gov For instance, ceratinadin E has shown potent activity against both drug-sensitive and drug-resistant strains of the malaria parasite. nih.gov

While direct competitive inhibition is a common mechanism, the complex topology of spirocyclic compounds also makes them ideal candidates for allosteric modulation. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. While specific allosteric modulation by a 1-azaspiro[4.6]undecane derivative is an area of ongoing investigation, studies on related spirocyclic systems provide a strong conceptual basis. For example, certain diazaspiro[5.5]undecane derivatives have been developed as core protein allosteric modulators (CpAMs) that interfere with Hepatitis B Virus (HBV) capsid assembly. acs.org Similarly, the sigma-1 receptor (σ1R), which functions as a molecular chaperone modulating the activity of other proteins, is a known target for different spirocyclic ligands. nih.gov These examples highlight the potential for the rigid, multi-vectorial presentation of substituents from the 1-azaspiro[4.6]undecane core to engage with allosteric pockets, offering a pathway to achieve high target selectivity and novel modes of action.

Derivative ClassCore ScaffoldBiological Target/ActivityProposed Interaction MechanismCitation
Psammaplysins 1,6-Dioxa-2-azaspiro[4.6]undecaneProtein Tyrosine Phosphatase (PTP) InhibitionActive Site Interaction researchgate.netnih.gov
Ceratinadins 1,6-Dioxa-2-azaspiro[4.6]undecanePlasmodium falciparum (Antimalarial)Interaction with essential parasite proteins nih.gov
Indolyl Mannich Bases 1-Oxa-4-thia-8-azaspiro[4.6]undecaneMycobacterium tuberculosis (Membrane)Direct membrane perturbation and insertion nih.gov

Biological Pathways Elucidation through Target Modulation

The modulation of specific biological targets by 1-azaspiro[4.6]undecane derivatives serves not only as a potential therapeutic strategy but also as a powerful tool to dissect and understand complex biological pathways. By observing the downstream cellular effects of target engagement, researchers can elucidate the function of key proteins and map their roles within signaling or metabolic networks.

A compelling example is found in the study of indolyl Mannich bases incorporating an azaspiroketal motif, such as 1-oxa-4-thia-8-azaspiro[4.6]undecane, as anti-mycobacterial agents. nih.gov These compounds were found to act as membrane-permeabilizing agents, perturbing phospholipid vesicles and inducing the mycobacterial cell envelope stress reporter promoter, piniBAC. nih.gov This finding directly implicates the cell envelope as a primary target and demonstrates how these molecules can be used to probe pathways related to bacterial stress responses. Further investigation using resistant mutant strains revealed that a key target of these compounds is the essential mycobacterial membrane protein MmpL3, a transporter for trehalose (B1683222) monomycolate. nih.gov This discovery, enabled by the specific action of the spiro-compound, was crucial in elucidating the MmpL3-mediated lipid transport pathway, a critical process for mycobacterial survival. nih.gov

Similarly, the potent and selective antimalarial activity of ceratinadin E provides a chemical tool to explore novel pathways essential for the survival of Plasmodium falciparum. nih.gov By identifying the specific molecular target of this compound within the parasite, researchers can uncover new potential drug targets and gain a deeper understanding of the parasite's biology, particularly mechanisms that confer drug resistance. nih.gov In another context, derivatives of related spiro-thiazolidinediones have been shown to activate peroxisome proliferator-activated receptors (PPARs), indicating that such scaffolds can be used to modulate and study metabolic pathways related to glucose tolerance and lipid metabolism. nih.gov

Design and Application of 1-Azaspiro[4.6]undecane-Based Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling its study and visualization within a complex biological system. The 1-azaspiro[4.6]undecane scaffold, with its proven biological activity and synthetically tractable nature, serves as an excellent starting point for the rational design of such probes. The design typically involves modifying the parent bioactive molecule to incorporate a reporter group (e.g., a fluorophore, radiolabel) or a reactive handle for subsequent functionalization (e.g., an azide (B81097), alkyne, or biotin).

A prime example of this strategy is the development of probes to identify the targets of anti-mycobacterial azaspiroketal compounds. Researchers synthesized an azide-functionalized analog of a potent indolyl azaspiroketal. nih.gov This azide group serves as a bio-orthogonal handle, which does not interfere with the compound's primary biological activity but allows for the attachment of a reporter molecule via "click chemistry." In this case, the azide probe was used in localization experiments within Mycobacterium smegmatis, confirming that the compound accumulates at sites enriched with its target, the MmpL3 transporter, which was engineered to express a green fluorescent protein (GFP) tag. nih.gov This application demonstrates the power of a well-designed chemical probe in confirming a drug's mechanism of action and subcellular site of engagement.

Beyond target identification, 1-azaspiro[4.6]undecane derivatives could be developed into other types of valuable chemical probes:

Imaging Probes: By incorporating a positron-emitting isotope (e.g., ¹⁸F) or a gamma-emitting radionuclide (e.g., ⁹⁹ᵐTc), bioactive derivatives could be transformed into radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). researchgate.net Such probes would allow for the non-invasive visualization and quantification of their target receptors or enzymes in living subjects.

Affinity-Based Probes: Functionalizing a 1-azaspiro[4.6]undecane derivative with a high-affinity tag, such as biotin, would create a probe for use in affinity purification-mass spectrometry (AP-MS). These biotinylated probes can be used to "fish" for their binding partners from cell lysates, enabling the comprehensive identification of target proteins and associated protein complexes.

The versatility of the 1-azaspiro[4.6]undecane scaffold thus provides a robust platform for creating a diverse toolkit of chemical probes to explore biological systems with high precision.

Computational and Theoretical Chemistry Studies of 1 Azaspiro 4.6 Undecane Systems

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of the five-membered and seven-membered rings in the 1-azaspiro[4.6]undecane system is a key determinant of its biological activity. Computational methods such as conformational analysis and molecular dynamics (MD) simulations are employed to explore the accessible conformations and their relative energies.

Detailed conformational analyses have been performed on derivatives of the 1-azaspiro[4.6]undecane core. For instance, a study on a truncated model of psammaplysin A, which features a 1,6-dioxa-2-azaspiro[4.6]undecane moiety, utilized both in vacuo methods and the Polarizable Continuum Model (PCM) to identify major conformers. mdpi.com Such studies are crucial for understanding the factors that govern the chiroptical properties, like the Electronic Circular Dichroism (ECD) spectrum, which can aid in the configurational assignment of related natural products. mdpi.com In another example, computational conformational analysis of purpuramine R, which also contains a related spirocyclic system, indicated a hairpin orientation stabilized by intramolecular hydrogen and halogen bonds. researchgate.net This knowledge of the stabilized conformation is vital for designing synthetic analogues for structure-activity relationship (SAR) studies. researchgate.net

Molecular dynamics simulations provide a dynamic picture of the conformational behavior of these molecules over time, capturing the flexibility of the ring systems and their interactions with the surrounding environment. For derivatives like 1,4-dioxa-8-azaspiro[4.6]undecane hydrochloride, MD simulations are used to predict important physicochemical properties such as solubility parameters (logP) and crystal packing.

Table 1: Examples of Conformational Studies on 1-Azaspiro[4.6]undecane Derivatives

Derivative Computational Method Key Findings Reference
Psammaplysin A (truncated model) in vacuo and PCM Identification of major conformers and factors governing the ECD spectrum. mdpi.com
Purpuramine R Computational conformational analysis Adoption of a hairpin orientation stabilized by intramolecular bonds. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 1-azaspiro[4.6]undecane systems. These calculations provide insights into the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.

For the related compound 1,4-dioxa-8-azaspiro[4.6]undecane hydrochloride, DFT has been used to calculate the electrostatic potential surface, which helps in identifying reactive sites on the molecule. Such information is critical for predicting how the molecule will interact with biological targets. DFT calculations have also been instrumental in rationalizing the stereochemical outcomes of reactions involving spirocyclic systems. For example, in the synthesis of homotropanones, DFT calculations supported an eight-membered cyclic transition state to explain the observed stereoselectivity. mdpi.com

The electronic properties calculated through quantum chemical methods can be correlated with experimental observations. For instance, the calculated parameters can help in the interpretation of spectroscopic data and in understanding the mechanism of action of biologically active derivatives.

Molecular Docking and Binding Free Energy Calculations for Target Interaction Prediction

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as a protein or a nucleic acid. This method is particularly valuable in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

Numerous molecular docking studies have been conducted on derivatives of 1-azaspiro[4.6]undecane to explore their interactions with various biological targets. For example, molecular docking analysis of psammaplysin derivatives revealed potential candidate compounds with low docking scores against targets relevant to tuberculosis. researchgate.net Specifically, 19-hydroxypsammaplysin Q, 19-hydroxypsammaplysin S, psammaplysin L, and psammaplysin K dimethoxy acetal (B89532) were identified as promising candidates. researchgate.net In another study, docking simulations of spiro pyrrolo[3,4-d]pyrimidine derivatives, which are structurally related to the 1-azaspiro[4.6]undecane system, were performed against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to predict their anti-inflammatory activity. semanticscholar.org

Binding free energy calculations, which provide a more quantitative prediction of binding affinity, are often used in conjunction with molecular docking. These calculations can help to rank potential drug candidates more accurately and to guide the optimization of lead compounds.

Table 2: Examples of Molecular Docking Studies on 1-Azaspiro[4.6]undecane Derivatives and Related Compounds

Compound/Derivative Target Key Findings Reference
Psammaplysin derivatives Anti-tuberculosis targets Identification of potential candidates with low docking scores. researchgate.net
Spiro pyrrolo[3,4-d]pyrimidine derivatives COX-1 and COX-2 enzymes Prediction of binding modes and anti-inflammatory potential. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

While specific QSAR studies on a series of 1-azaspiro[4.6]undecane derivatives are not widely reported, the methodology has been applied to other spirocyclic systems. For example, a 3D-QSAR study was performed on dihydro-1,3,5-triazines and their spiro derivatives as dihydrofolate reductase (DHFR) inhibitors, resulting in a reliable computational model that could guide the design of novel compounds. nih.gov Similarly, QSAR analysis has been applied to anthocyanin derivatives to predict their inhibition of mutagenic activity. researchgate.net These examples demonstrate the potential of QSAR in the study of 1-azaspiro[4.6]undecane systems.

Cheminformatics analysis involves the use of computational tools to analyze and organize large datasets of chemical information. This can include the analysis of scaffold diversity, physicochemical properties, and chemical space. researchgate.net Such analyses are crucial for understanding the structural landscape of a particular class of compounds and for identifying promising areas for new drug discovery efforts.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be a powerful tool for the structural elucidation of new compounds, especially when experimental data is complex or ambiguous.

For derivatives of 1-azaspiro[4.6]undecane, computational approaches have been used in combination with experimental NMR data to confirm the geometry of certain structural features. For example, the E-geometry of the oxime in purpuramine R was confirmed using a combination of NMR and computational methods. researchgate.net In the study of a novel 1-azaspiro[4.4]nonane derivative, 2D NMR techniques such as COSY, HSQC, and HMQC were used in conjunction with NOESY experiments to unambiguously identify the relative stereochemistry, which was later confirmed by X-ray crystallography. ajol.info The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry that aids in the characterization of spirocyclic compounds. clockss.org

Exploration of Chemical Space and Scaffold Diversity using Computational Methods

The 1-azaspiro[4.6]undecane framework represents a unique and interesting scaffold for the design of new molecules with diverse biological activities. Computational methods are increasingly being used to explore the chemical space around this and other spirocyclic scaffolds.

The concept of "scaffold hopping," where a known active scaffold is replaced by a novel one with similar spatial arrangement of functional groups, is a powerful strategy in drug discovery. The rigid, three-dimensional nature of the 1-azaspiro[4.6]undecane scaffold makes it an attractive candidate for such approaches. acs.org Computational tools can be used to enumerate virtual libraries of compounds based on this scaffold and to predict their properties, thereby guiding synthetic efforts towards the most promising candidates. The exploration of scaffold diversity within a class of natural products, such as the psammaplysins, can reveal key structural motifs responsible for their biological activity. mdpi.com

No Publicly Available Research Found for "1-azaspiro[4.6]undecane" in a Drug Discovery Context

Despite a thorough search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound "1-azaspiro[4.6]undecane" in the areas of pharmacophore design, high-throughput synthesis, or as a chemical tool for biological pathway interrogation.

While the PubChem database confirms the existence and structure of 1-azaspiro[4.6]undecane, there is a notable absence of published studies focusing on its use as a privileged scaffold in chemical biology and pre-clinical drug discovery. The specific research findings required to populate the requested article sections—including data on pharmacophore modeling, the synthesis of compound libraries, and its use as a chemical probe—are not available in the public domain.

Research into related azaspirocyclic compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecane, 1,9-diazaspiro[5.5]undecane, and 1-thia-4-azaspiro[4.5]decane, indicates that this class of molecules is of significant interest in medicinal chemistry. These related scaffolds have been successfully employed in the development of novel therapeutic agents and the generation of diverse compound libraries. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase, showing potential for the treatment of chronic kidney diseases. Similarly, the 1,9-diazaspiro[5.5]undecane core is recognized as a privileged scaffold, with derivatives showing activity against a range of biological targets. nih.govnih.gov

However, the user's strict instruction to focus solely on "1-azaspiro[4.6]undecane" prevents the inclusion of data from these related but structurally distinct compounds. The principles of pharmacophore design, scaffold hopping, high-throughput synthesis, and the development of chemical probes are well-established in drug discovery, but their specific application to the 1-azaspiro[4.6]undecane core has not been documented in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses exclusively on "1-azaspiro[4.6]undecane."

Future Perspectives and Emerging Research Directions in 1 Azaspiro 4.6 Undecane Chemistry

Innovations in Synthetic Methodologies and Accessibility

The development of novel, efficient, and stereoselective synthetic routes is paramount to expanding the exploration of 1-azaspiro[4.6]undecane derivatives. Current research highlights a shift towards more sophisticated and green methodologies.

One promising strategy involves the N-acyliminium spirocyclization, which has been successfully employed to create the 1-azaspiro[4.5]decane core, a closely related structure. clockss.org This method allows for the diastereoselective formation of the spirocyclic system, controlled by substituents on the pyrrolidone ring, and is suitable for building the core of biologically active alkaloids. clockss.org Further adaptation of such cyclization strategies to generate the 1-azaspiro[4.6]undecane system, which features a seven-membered azepane ring, is a logical and anticipated progression.

Microwave-assisted organic synthesis (MAOS) is another area poised to revolutionize the accessibility of these compounds. semanticscholar.orgnih.gov This technique dramatically accelerates reaction times, often increases yields, and aligns with the principles of green chemistry by reducing solvent use and energy consumption. semanticscholar.orgorganic-chemistry.orgnih.gov The application of microwave-assisted multicomponent reactions (MCRs) is particularly attractive, as it allows for the construction of complex spiro-heterocyclic frameworks in a single, efficient step. semanticscholar.orgnih.gov Exploring MCRs under microwave irradiation could provide rapid access to diverse libraries of 1-azaspiro[4.6]undecane derivatives for biological screening.

Furthermore, advances in catalysis, such as the Gold(I)-catalyzed cyclization/semipinacol rearrangement of 1,6-enynes, have opened new avenues for constructing related azaspiro[4.5]decane skeletons. doi.org Future work will likely focus on adapting these catalytic systems for the synthesis of the more challenging seven-membered ring of the 1-azaspiro[4.6]undecane scaffold. The development of electrochemical methods, which can circumvent the need for external oxidants and high temperatures, also represents a frontier in the clean synthesis of azaspirocycles. rsc.org

Identification of Novel Biological Targets and Therapeutic Avenues

Derivatives of azaspirocycles are increasingly recognized for their potential as modulators of key biological targets. A significant body of research points to the sigma-1 (σ1) receptor as a promising target for spirocyclic ligands. nih.govoup.comnih.gov The σ1 receptor is implicated in a range of neurological and psychiatric disorders, as well as being overexpressed in several types of tumors. nih.govoup.com

Recent studies on analogous 1-oxa-8-azaspiro[4.5]decane systems have yielded potent and selective σ1 receptor ligands with nanomolar affinity. nih.gov These findings strongly suggest that the 1-azaspiro[4.6]undecane scaffold could serve as a valuable template for designing new σ1 receptor modulators for applications in neurodegenerative disease therapy and cancer imaging. oup.comnih.gov Expanding the piperidine (B6355638) ring of a spirocyclic ligand to an azepane ring (as in the 1-azaspiro[4.6]undecane core) has been shown to considerably increase σ1 affinity and selectivity, making this an exciting avenue for future research. nih.gov

Beyond the σ1 receptor, the 1-azaspiro[4.6]undecane core is found in natural alkaloids with known biological activities, including immunosuppressive and cytotoxic properties. clockss.org This provides a strong rationale for screening new synthetic derivatives against a broader range of targets. Potential therapeutic avenues include:

Anticancer Agents: Given the role of σ1 receptors in tumor proliferation and the cytotoxicity of related natural products, 1-azaspiro[4.6]undecane derivatives are prime candidates for development as novel antineoplastic drugs. clockss.orgoup.com

Neuropathic Pain: Spirocyclic σ1 receptor antagonists have demonstrated analgesic activity in preclinical models, highlighting their potential for treating neuropathic pain. uni-greifswald.de

Antimicrobial Agents: The broad biological activity of spiro-heterocycles suggests that libraries of 1-azaspiro[4.6]undecane compounds should be evaluated for antibacterial and antifungal properties.

Integration of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming rational drug design, and their application to 1-azaspiro[4.6]undecane chemistry holds immense potential. nih.govumk.plnih.gov The vastness of chemical space requires advanced computational tools to navigate and identify novel molecules with desired properties efficiently. nih.gov

Property Prediction: ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of virtual 1-azaspiro[4.6]undecane derivatives, allowing for rapid in silico screening of large virtual libraries. umk.plresearchgate.net

Synthesis Planning: AI tools are being developed to devise the most efficient synthetic routes for complex molecules, which would be invaluable for increasing the accessibility of novel 1-azaspiro[4.6]undecane compounds. acm.org

Multi-Objective Optimization: Advanced algorithms can simultaneously optimize a molecule for multiple parameters, such as potency, selectivity, and metabolic stability, helping to identify promising candidates that balance competing objectives. acm.org

Advancements in Analytical and Structural Characterization Techniques for Complex Derivatives

The inherent three-dimensionality and potential for multiple stereoisomers in 1-azaspiro[4.6]undecane derivatives necessitate the use of advanced analytical and structural characterization techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy remains the cornerstone for structure elucidation. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are indispensable for unambiguously assigning proton and carbon signals and, crucially, for determining the relative stereochemistry of the complex spirocyclic framework. wordpress.comyoutube.com NOESY experiments, which detect through-space interactions between nuclei, are particularly powerful for confirming spatial relationships and establishing the 3D structure of these rigid systems. clockss.orgwordpress.com

X-ray Crystallography provides the definitive method for determining the absolute configuration and solid-state conformation of chiral 1-azaspiro[4.6]undecane derivatives. researchgate.net Obtaining single crystals suitable for diffraction studies is a critical step in validating the stereochemical outcomes of asymmetric syntheses and understanding the precise geometry of the molecule. doi.org

Computational Chemistry , particularly Density Functional Theory (DFT), is emerging as a powerful complementary tool. nih.govmdpi.com DFT calculations can be used to:

Predict and corroborate experimental NMR and FT-IR spectra. mdpi.comresearchgate.net

Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic properties. mdpi.comresearchgate.net

Generate molecular electrostatic potential (MEP) maps to identify sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net

Investigate molecular stability and intramolecular interactions through Natural Bond Orbital (NBO) analysis. nih.gov

The synergy between experimental spectroscopic data and theoretical DFT calculations provides a comprehensive understanding of the structural and electronic characteristics of novel 1-azaspiro[4.6]undecane derivatives, which is essential for establishing robust structure-activity relationships (SAR). researchgate.netdntb.gov.ua

Table of Compounds

Q & A

Q. What are the key synthetic routes for constructing the 1-azaspiro[4.6]undecane framework, and what are their limitations?

The synthesis of 1-azaspiro[4.6]undecane derivatives often involves multi-step strategies. For example, 1-azaspiro[4.6]undecan-3-ol is synthesized via linear substrate cyclization, though yields and stereoselectivity vary depending on reaction conditions . A notable challenge is achieving high diastereomeric purity, as seen in spirocyclic systems like 1-azaspiro[5.5]undecane, where radical translocation-cyclization cascades are employed to improve selectivity . Basic characterization typically combines NMR, X-ray crystallography, and mass spectrometry to confirm spirojunction geometry and substituent positioning .

Q. How is the structural uniqueness of 1-azaspiro[4.6]undecane validated experimentally?

Structural validation relies on spectroscopic and crystallographic methods. For instance, 2-azaspiro[4.6]undecane (CAS 184-14-5) is characterized by its SMILES string (C1CCCC2(CC1)CCNC2) and InChIKey (UYUUEEXDJGLCLY-UHFFFAOYSA-N), with X-ray diffraction confirming the spirocyclic arrangement of two fused rings (one six-membered and one four-membered) . Comparative analysis with related spiro compounds (e.g., 1-azaspiro[5.5]undecane) highlights distinct bond angles and ring strain, influencing reactivity .

Advanced Research Questions

Q. What stereoselective strategies are effective for synthesizing enantiopure 1-azaspiro[4.6]undecane derivatives?

Advanced methods include transition-metal catalysis and radical-mediated cyclizations. For example, Hg(OTf)₂-catalyzed cycloisomerization of linear ynones enables one-step spirocycle formation in related 1-azaspiro[5.5]undecane systems, achieving >77% yield . Adapting this to [4.6] systems may require substrate pre-functionalization (e.g., introducing directing groups) to control regioselectivity. SmI₂-mediated ring expansion has also been used for spiro skeleton construction, though HMPA additives are critical for efficiency .

Q. How does the 1-azaspiro[4.6]undecane core influence biological activity compared to other spirocyclic frameworks?

The [4.6] spiro architecture confers distinct conformational rigidity, impacting target binding. For example, 1,6-dioxa-2-azaspiro[4.6]undecane derivatives exhibit antimalarial and antitumor activity due to enhanced membrane permeability and target affinity compared to non-spiro analogues . A comparative study of 1-azaspiro[4.6]undecane vs. [5.5] systems revealed differences in neuroprotective potency, attributed to ring strain and nitrogen lone-pair orientation .

Compound Biological Activity Key Structural Feature
1-Azaspiro[4.6]undecaneNeuroprotective (in vitro)Smaller spiro junction, higher strain
1-Azaspiro[5.5]undecaneNicotinic receptor antagonismLarger rings, reduced steric hindrance
1,6-Dioxa-2-azaspiro[4.6]undecaneAntimalarial (IC₅₀: 0.8 µM)Oxygen atoms enhancing solubility

Q. What computational approaches are used to predict the pharmacological potential of 1-azaspiro[4.6]undecane derivatives?

Molecular docking and MD simulations are critical. For instance, studies on 1-Oxa-9-azaspiro[5.5]undecane derivatives identified hydrogen-bonding interactions with MmpL3 (a tuberculosis target), guiding optimization of [4.6] analogues . QSAR models trained on spirocyclic alkaloid datasets can predict bioactivity cliffs, prioritizing synthetic targets .

Q. How do structural modifications (e.g., substituent position) alter the reactivity of 1-azaspiro[4.6]undecane in medicinal chemistry?

Substituents at the 3-position (e.g., hydroxyl groups in 1-azaspiro[4.6]undecan-3-ol) enhance hydrogen-bond donor capacity, improving target engagement . Conversely, bulky tert-butyl groups at the 9-position (as in 9-(tert-butyl)-1-oxa-4-azaspiro[5.5]undecane) increase metabolic stability but reduce CNS penetration . Systematic SAR studies using parallel synthesis are recommended to map pharmacophore requirements.

Methodological Notes

  • Synthesis Optimization : Prioritize Hg(OTf)₂ or Au(I) catalysts for cyclization steps to minimize byproducts .
  • Bioactivity Testing : Use phenotypic screens (e.g., cytotoxicity assays on HepG2 cells) paired with target-based assays (e.g., nAChR binding) .
  • Data Contradictions : Discrepancies in reported yields (e.g., 11–67% for similar spirocycles) highlight solvent and temperature sensitivity, necessitating rigorous reaction condition documentation .

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